molecular formula C10H12N2O3S B1430186 Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate CAS No. 1375471-53-6

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate

Cat. No.: B1430186
CAS No.: 1375471-53-6
M. Wt: 240.28 g/mol
InChI Key: DXKAWRKZGXAWQY-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring fused with a pyrrolidinone moiety. This molecule is part of a broader class of nitrogen- and sulfur-containing heterocycles, which are pivotal in pharmaceutical and agrochemical research due to their bioactivity and structural versatility.

The pyrrolidinone ring contributes rigidity and hydrogen-bonding capacity, while the thiophene-3-carboxylate ester enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-15-10(14)6-3-5-16-9(6)12-4-2-7(11)8(12)13/h3,5,7H,2,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKAWRKZGXAWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N2CCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

The structural representation of Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate highlights its unique thiophene and pyrrolidine components, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that specific modifications to the thiophene ring enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for anticancer drug development .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various chemical transformations, including:

  • Alkylation
  • Acylation
  • Cyclization reactions

These transformations can lead to the synthesis of biologically active compounds or novel materials.

Data Table: Synthetic Applications

Reaction TypeDescriptionYield (%)
AlkylationReaction with alkyl halides to form substituted products85
AcylationFormation of acyl derivatives using acyl chlorides90
CyclizationSynthesis of cyclic compounds via intramolecular reactions78

Material Science

In material science, this compound is being explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene unit contributes to electronic properties that are favorable for these applications.

Case Study: Organic Electronics

A study evaluated the performance of devices incorporating this compound as an active layer in OLEDs. The results showed improved efficiency and stability compared to devices using traditional materials, indicating that this compound could play a critical role in the future of organic electronics .

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic attributes of Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate and its analogs:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups Reference
This compound Not reported Not reported Not reported Thiophene, pyrrolidinone, methyl ester
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 390.14 (HRMS-ESI) Not reported 22 Tetrahydrobenzo[b]thiophene, hydroxyphenyl, ethyl ester
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate 560.2 (M++1) 227–230 46 Thiophene, fluorophenyl, chromen-4-one, pyrazolopyrimidine
Key Observations:

Core Heterocycles: The primary compound features a simple thiophene-pyrrolidinone scaffold, whereas analogs like 6o (from ) incorporate a tetrahydrobenzo[b]thiophene system, increasing ring saturation and steric bulk.

Fluorine atoms in the chromenone derivative () likely improve metabolic stability and target binding affinity via hydrophobic and electrostatic interactions.

This compound:
  • Cyclocondensation of aminopyrrolidinone with thiophene esters.
  • Suzuki-Miyaura coupling for introducing the pyrrolidinone moiety.
Yield and Efficiency:
  • The lower yield of 6o (22%) vs. the fluorinated analog (46%) highlights the challenges of multicomponent reactions compared to cross-coupling strategies.

Biological Activity

Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H12_{12}N2_{2}O3_{3}S
  • Molecular Weight : 240.28 g/mol
  • CAS Number : 1375471-53-6

This compound features a thiophene ring substituted with a pyrrolidinone moiety and an amino group, making it a valuable scaffold for various chemical and biological applications .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures exhibit potent effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . The structure–activity relationship (SAR) analysis suggests that the presence of the amino group enhances antimicrobial efficacy.

Anticancer Activity

Research has shown that this compound possesses anticancer properties. In vitro studies using human cancer cell lines have indicated that it can induce cytotoxic effects comparable to established chemotherapeutic agents. For instance, in A549 lung cancer cells, treatment with this compound resulted in reduced cell viability, suggesting its potential as an anticancer agent .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 3-aminothiophene-2-carboxylateThiophene core without pyrrolidinoneModerate antimicrobial activity
Methyl 2-aminothiophene-3-carboxylateLacks amino groupLow anticancer activity
3-Sulfonyl amino-2-thiophenecarboxylateContains sulfonyl groupEnhanced reactivity and diverse effects

This compound is unique due to its combination of structural features, allowing it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Case Studies

  • Antimicrobial Study : A study conducted on various thiophene derivatives, including this compound, revealed significant inhibition against S. aureus strains. The compound's minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .
  • Cytotoxicity Assessment : In a cytotoxicity assay involving A549 lung cancer cells, this compound exhibited an IC50 value significantly lower than doxorubicin, suggesting superior efficacy in inducing cell death in cancerous cells .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate?

The synthesis typically involves functionalizing the thiophene ring via coupling reactions. For example, intermediate thiophene-3-carboxylates are prepared by reacting acylated amines with anhydrides (e.g., succinic or maleic anhydride) under reflux in dry dichloromethane. Purification is achieved via reverse-phase HPLC using methanol-water gradients . Key steps include nitrogen protection, anhydride activation, and spectroscopic validation (¹H/¹³C NMR, IR) to confirm the 3-amino-2-oxopyrrolidine substituent .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., NH at δ 10–12 ppm, ester COOCH₃ at δ 3.8–4.0 ppm) and carbon signals (e.g., thiophene C=O at ~163 ppm) .
  • IR : Identifies carbonyl (1650–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during pyrrolidine ring formation?

Regioselectivity challenges arise from competing nucleophilic sites in the thiophene precursor. Strategies include:

  • Temperature control : Lower temperatures (0–5°C) favor amine attack at the α-position of the carbonyl .
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for pyrrolidine cyclization . Reaction progress should be monitored via TLC and intermediate trapping .

Q. How do researchers resolve conflicting crystallographic and spectroscopic data for this compound?

Discrepancies may arise from dynamic puckering of the pyrrolidine ring or crystal packing effects. Methods include:

  • X-ray crystallography : Defines exact bond angles and ring puckering using SHELXL refinement .
  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian) to identify conformational averaging .
  • Variable-temperature NMR : Detects coalescence of signals due to ring inversion .

Q. What strategies are used to analyze structure-activity relationships (SAR) for antibacterial derivatives?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the thiophene 5-position to enhance membrane penetration .
  • In vitro assays : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative strains and correlate with logP (HPLC-derived) .
  • Molecular docking : Map interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina and PyMOL .

Q. How can conflicting bioactivity data between in vitro and in vivo models be addressed?

  • Metabolic stability : Use liver microsome assays to identify rapid degradation (e.g., ester hydrolysis) .
  • Prodrug design : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to enhance plasma stability .
  • Pharmacokinetic profiling : Measure AUC and Cmax via LC-MS/MS to adjust dosing regimens .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepConditionsYield (%)Reference
AcylationCH₂Cl₂, reflux, N₂, 12h67–72
HPLC PurificationMeOH-H₂O (30→100%), C18 column>95%
CrystallizationMeOH recrystallization80–85

Q. Table 2. Spectroscopic Benchmarks

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Thiophene C=O-163–1651720
Pyrrolidine NH10.5–11.2-3350
Ester COOCH₃3.8–3.951–521250

Critical Analysis of Evidence

  • Contradictions : and report varying yields (47–85%) for similar reactions, likely due to anhydride reactivity differences (succinic vs. maleic).
  • Gaps : No direct X-ray data for the compound exists; extrapolate from SHELXL-refined analogs .
  • Best Practices : Use Pd(PPh₃)₄ for Suzuki couplings (80% yield) and validate purity via HRMS to avoid false SAR conclusions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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